

Application Notes and Protocols for THP-1 Cell Culture

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Compound of Interest

Compound Name: THPP-1

Cat. No.: B15573848

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Introduction

The THP-1 cell line is a human monocytic leukemia cell line that is widely used in immunological research.[1][2] These cells are valuable for studying monocyte and macrophage functions, as they can be differentiated into macrophage-like cells.[2][3][4][5] This document provides detailed protocols for the routine culture, maintenance, and differentiation of THP-1 cells.

Note on nomenclature: The cell line is correctly designated as THP-1.

Cell Line Characteristics

THP-1 cells are derived from a patient with acute monocytic leukemia.[1][2] They grow as a single-cell suspension and exhibit a round morphology.[2] Upon stimulation with agents like phorbol 12-myristate 13-acetate (PMA), they differentiate into adherent macrophage-like cells.[3][4]

Data Presentation

Table 1: THP-1 Cell Culture Conditions

Parameter	Recommended Value	Reference
Growth Medium	RPMI-1640	[1][3]
Serum Supplement	10% Fetal Bovine Serum (FBS)	[1][3][6][7]
Other Supplements	2 mM L-glutamine, 10 mM HEPES, 1.0 mM sodium pyruvate, 0.05 mM 2-mercaptoethanol	[1][3][7]
Cell Density (Maintenance)	1×10^5 to 8×10^5 cells/mL	[1][2]
Maximum Cell Density	1×10^6 cells/mL	[1][2]
Subculture Frequency	Every 3-4 days	[1][2]
Culture Conditions	37°C, 5% CO ₂ , humidified atmosphere	[2][6]
Doubling Time	Approximately 24-72 hours	[1][8]

Table 2: Reagents for THP-1 Differentiation

Reagent	Stock Concentration	Working Concentration	Solvent
Phorbol 12-myristate 13-acetate (PMA)	1 mg/mL	5 - 200 ng/mL (100 nM or 200 nM are also cited)	DMSO
IFN- γ (for M1 polarization)	Not specified	20 ng/mL	Not specified
LPS (for M1 polarization)	Not specified	250 ng/mL	Not specified
IL-4 (for M2 polarization)	Not specified	20 ng/mL	Not specified
IL-10 (for M2 polarization)	Not specified	20 ng/mL	Not specified

Experimental Protocols

Protocol 1: Routine Culture of THP-1 Cells

This protocol describes the standard procedure for maintaining THP-1 cells in suspension culture.

Materials:

- THP-1 cells
- Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 10 mM HEPES, 1 mM sodium pyruvate, and 0.05 mM 2-mercaptoethanol)
- Sterile conical tubes (15 mL and 50 mL)
- T-75 cell culture flasks
- Centrifuge
- Incubator (37°C, 5% CO₂)
- Hemocytometer or automated cell counter

Procedure:

- Maintain THP-1 cells in T-75 flasks with 20 mL of complete RPMI-1640 medium.[\[2\]](#)
- Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.[\[2\]](#)
- Monitor cell density and viability regularly. The cells should be subcultured when the density reaches approximately 8×10^5 cells/mL, and should not exceed 1×10^6 cells/mL.[\[1\]](#)[\[2\]](#)
- To subculture, transfer the cell suspension to a 50 mL conical tube and centrifuge at 200 x g for 5 minutes.[\[2\]](#)
- Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete medium.

- Adjust the cell density to $2-4 \times 10^5$ cells/mL in a new T-75 flask with a total volume of 20 mL.[\[1\]](#)
- Subculture the cells every 3 to 4 days.[\[2\]](#)

Protocol 2: Cryopreservation of THP-1 Cells

This protocol outlines the procedure for freezing THP-1 cells for long-term storage.

Materials:

- THP-1 cells in logarithmic growth phase
- Complete RPMI-1640 medium
- Fetal Bovine Serum (FBS)
- Dimethyl sulfoxide (DMSO)
- Cryovials
- Cell freezing container
- Centrifuge

Procedure:

- Grow THP-1 cells to a density of approximately 1×10^6 cells/mL.[\[1\]](#)
- Centrifuge the cell suspension at 1000 rpm (approximately 200 x g) for 5 minutes.[\[1\]](#)
- Resuspend the cell pellet in 3.6 mL of cold FBS.[\[1\]](#)
- Slowly add 400 μ L of DMSO dropwise to the cell suspension while gently mixing.[\[1\]](#) This results in a final concentration of 90% FBS and 10% DMSO.
- Aliquot 1 mL of the cell suspension into each cryovial.[\[1\]](#)

- Place the cryovials in a cell freezing container and store at -80°C overnight to ensure a slow cooling rate of approximately -1°C/minute.[2]
- For long-term storage, transfer the vials to a liquid nitrogen freezer.[2]

Protocol 3: Thawing of Cryopreserved THP-1 Cells

This protocol details the procedure for reviving frozen THP-1 cells.

Materials:

- Cryovial of frozen THP-1 cells
- Complete RPMI-1640 medium, pre-warmed to 37°C
- Sterile conical tubes (50 mL)
- Water bath (37°C)
- Centrifuge

Procedure:

- Rapidly thaw the cryovial in a 37°C water bath until only a small ice crystal remains.[1][2]
- Decontaminate the outside of the vial with 70% ethanol before opening in a sterile hood.[2]
- Transfer the contents of the vial to a 50 mL conical tube containing at least 20 mL of pre-warmed complete RPMI-1640 medium.[1][2]
- Centrifuge the cell suspension at 1000 rpm (approximately 200 x g) for 5 minutes to pellet the cells and remove the DMSO.[1][2]
- Discard the supernatant and gently resuspend the cell pellet in 20 mL of fresh, pre-warmed complete medium.[2]
- Transfer the cell suspension to a T-75 flask and incubate at 37°C with 5% CO₂. [2]

- Monitor the cells closely for the first 24-48 hours and change the medium as needed. It may take several passages for the cells to recover fully and grow as a single-cell suspension.[2]

Protocol 4: Differentiation of THP-1 Cells into Macrophage-like Cells using PMA

This protocol describes the differentiation of THP-1 monocytes into adherent macrophage-like cells.

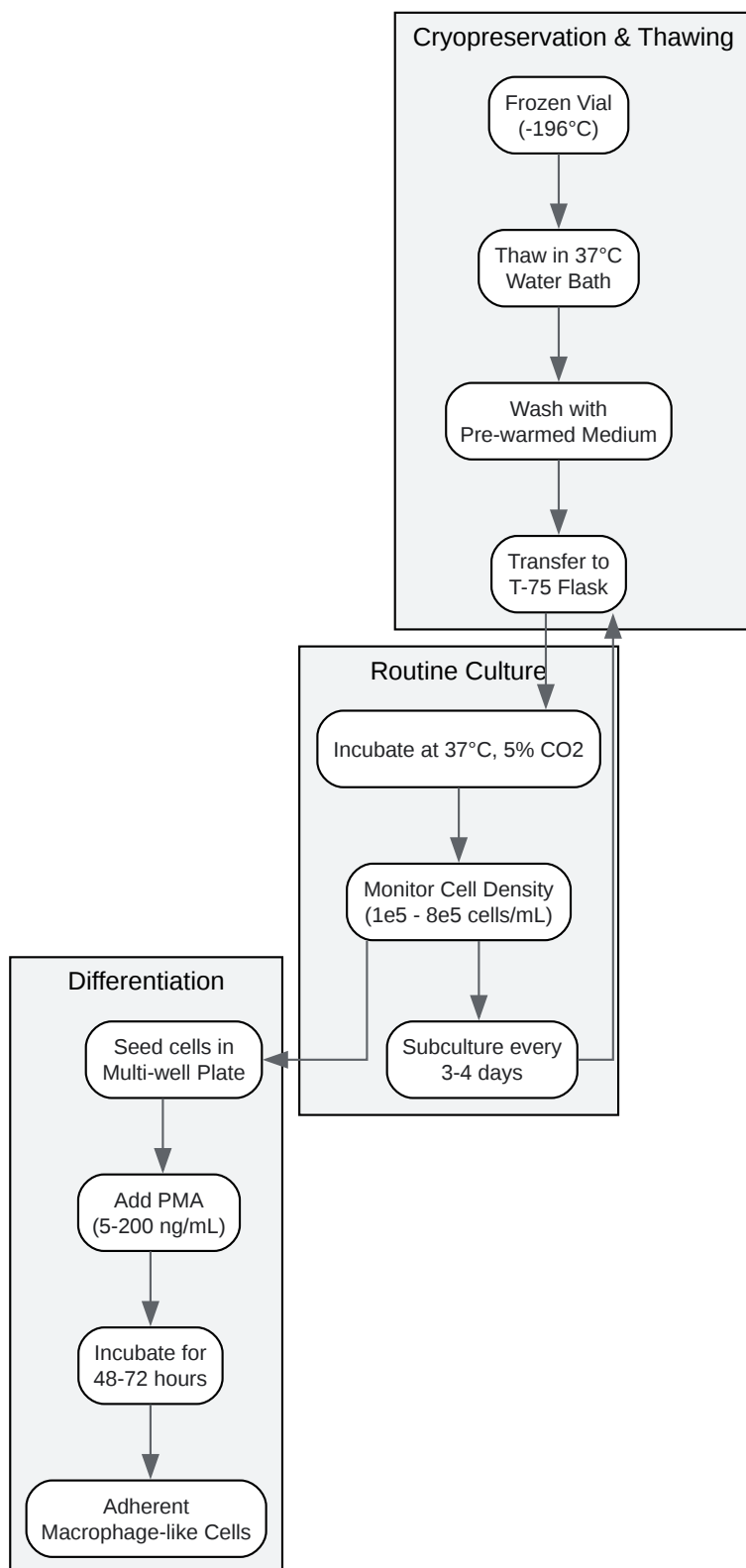
Materials:

- THP-1 cells
- Complete RPMI-1640 medium
- Phorbol 12-myristate 13-acetate (PMA) stock solution (1 mg/mL in DMSO)
- Cell culture plates (e.g., 6-well, 24-well)

Procedure:

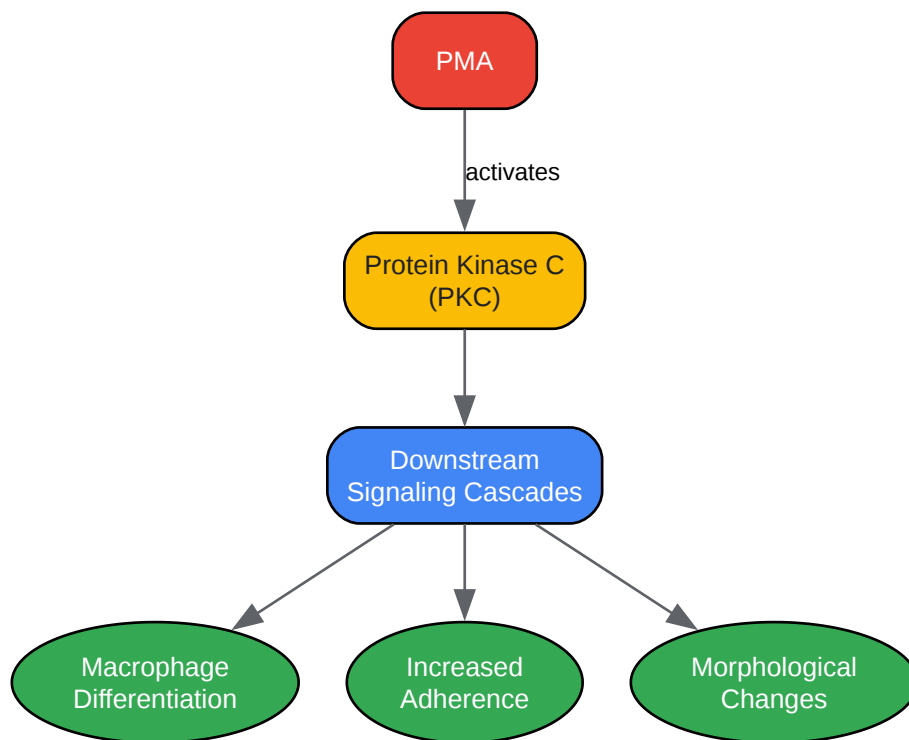
- Count the THP-1 cells and centrifuge them at 200 x g for 5 minutes.[2]
- Resuspend the cells in fresh complete medium to a concentration of 2×10^5 cells/mL.[1]
- Add PMA to the cell suspension to a final concentration of 5-200 ng/mL. A common concentration used is 100 nM.[1]
- Plate the cell suspension into the desired culture vessel. For a 24-well plate, add 1 mL per well; for a 6-well plate, add 5 mL per well.[1]
- Incubate the cells at 37°C with 5% CO₂ for 48-72 hours to allow for differentiation.[1][6]
- After incubation, the cells will become adherent and exhibit a macrophage-like morphology. The medium can be replaced with fresh medium without PMA before proceeding with further experiments.

Visualizations



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Caption: Workflow for THP-1 cell culture, from thawing to differentiation.



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Caption: Simplified signaling pathway of PMA-induced THP-1 differentiation.

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